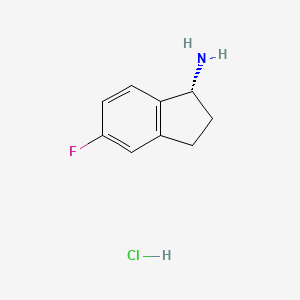

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKGIXHFMGJRE-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The preparation of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves:

- Synthesis of the 5-fluoro-1-indanone intermediate or related indane derivatives.

- Reduction of the ketone to the corresponding 1-indanol or direct amination.

- Introduction of the amine group at the 1-position with stereochemical control to obtain the (R)-enantiomer.

- Conversion to the hydrochloride salt for stability and handling.

Synthesis of the 5-Fluoro-1-indanone Core

The key intermediate, 5-fluoro-1-indanone, is prepared by intramolecular Friedel–Crafts acylation or related cyclization methods starting from appropriately substituted precursors.

Friedel–Crafts Acylation Using NbCl5 Catalyst : According to literature on 1-indanone synthesis, NbCl5-mediated intramolecular Friedel–Crafts reactions provide efficient cyclizations yielding 1-indanone derivatives, including those with halogen substitutions such as fluoro at the 5-position. This method involves acylation of aromatic substrates bearing appropriate side chains to form the indanone ring system in yields up to 78% depending on conditions.

Malonic Acid Route : Another patented approach involves the reaction of malonic acid with halogenated benzaldehydes, followed by intramolecular cyclization via Friedel–Crafts acylation using zinc chloride, yielding halogenated indanones such as 5-chloro-1-indanone analogs. This route can be adapted for 5-fluoro derivatives by using 5-fluorobenzaldehyde as the starting material.

Reduction and Amination Steps

Clemmensen Reduction : The ketone group in the indanone intermediate is reduced to the corresponding hydrocarbon or alcohol using Clemmensen conditions (Zn amalgam, concentrated HCl, reflux in toluene). This step is crucial for removing the ketone oxygen and preparing the molecule for amination.

Amination via Nucleophilic Substitution or Reductive Amination : The installation of the amine group at the 1-position can be achieved via:

Nucleophilic substitution of a suitable leaving group precursor (e.g., halide or tosylate) with ammonia or amine sources.

Reductive amination of the corresponding aldehyde or ketone intermediate with ammonia or amines in the presence of reducing agents.

Chiral Resolution or Enantioselective Synthesis : To obtain the (R)-enantiomer specifically, chiral catalysts or resolution methods are employed. Although explicit chiral synthesis details for this compound are limited in the sources, the (R)-configuration is typically achieved via asymmetric synthesis or chiral resolution of racemic mixtures.

Preparation of Hydrochloride Salt

The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for biological applications and formulation.

Practical Formulation and Stock Solution Preparation

A detailed stock solution preparation table for this compound is available, indicating solubility and formulation parameters for in vivo studies:

| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 5.3294 | 1.0659 | 0.5329 |

| 5 | 26.6468 | 5.3294 | 2.6647 |

| 10 | 53.2935 | 10.6587 | 5.3294 |

The compound is typically dissolved initially in DMSO to prepare a master stock solution, which is then diluted with solvents such as PEG300, Tween 80, corn oil, or water to prepare in vivo formulations.

Summary Table of Key Preparation Steps

Research Findings and Notes

The 5-fluoro substitution on the indane ring enhances binding affinity and selectivity in receptor ligand studies, making the precise preparation of this compound critical.

The stereochemistry at the 1-position amine is vital for biological activity; thus, methods ensuring (R)-configuration are emphasized in synthesis protocols.

The compound's solubility profile necessitates careful preparation of stock solutions and in vivo formulations, often involving DMSO and biocompatible vehicles like PEG300 or corn oil.

Toxicological and ecological data are limited, but the hydrochloride salt form is preferred for stability and handling safety.

Applications De Recherche Scientifique

Pharmaceutical Development

-

Therapeutic Potential :

- Preliminary studies suggest that (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride may have applications in treating neurological disorders and certain types of cancer due to its ability to interact with specific biological targets.

-

Binding Studies :

- Research indicates that the compound may interact with neurotransmitter systems, which could be beneficial for developing treatments for psychiatric disorders. Understanding its binding affinity to various receptors is crucial for evaluating its therapeutic potential.

-

Synthesis of Derivatives :

- The compound serves as a precursor for synthesizing derivatives that can enhance biological activity or modify pharmacokinetic properties. This versatility makes it valuable in drug design and development.

- In Vitro and In Vivo Studies :

- Mechanistic Investigations :

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate therapeutic effects on neurological disorders | Demonstrated potential neuroprotective effects in animal models |

| Study 2 | Investigate binding affinity | Showed significant interaction with serotonin receptors |

| Study 3 | Synthesis of derivatives | Developed several analogs with improved pharmacological profiles |

Mécanisme D'action

The mechanism of action of ®-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, resulting in its observed effects.

Comparaison Avec Des Composés Similaires

Substituent Variations in the Indenamine Scaffold

The indenamine core allows for structural modifications, including halogenation (F, Cl, Br) or alkyl/alkoxy substitutions. Below is a comparative analysis based on substituent type and position:

Key Observations :

- Fluorine vs.

- Enantiomeric Differences : The (R)- and (S)-enantiomers of 5-fluoro-indenamine exhibit distinct pharmacological profiles due to chiral recognition in biological systems .

- Substituent Position : Bromination at the 4-position (as in 2703746-35-2) introduces steric hindrance, which may alter receptor binding kinetics .

Physicochemical and Pharmacological Properties

- Lipophilicity : Fluorinated derivatives (e.g., 1381928-19-3) exhibit lower logP values compared to brominated analogs, enhancing aqueous solubility .

- Thermal Stability : Hydrochloride salts generally have higher melting points (>200°C) than free bases, as observed in (S)-5-fluoro-indenamine HCl .

- Biological Activity : Indenamine derivatives are intermediates in β-agonist synthesis (e.g., indacaterol) . Fluorine substitution improves selectivity for adrenergic receptors .

Activité Biologique

Overview

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated amine compound that has attracted attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom enhances its chemical properties, making it a candidate for various pharmacological applications.

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : 187.64 g/mol

- CAS Number : 1381928-19-3

- IUPAC Name : (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, which may lead to increased potency in biological systems. This compound has been investigated for its potential to modulate various signaling pathways and inhibit specific enzymatic activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

- The compound has shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For instance, it has been reported to inhibit the growth of colorectal carcinoma xenografts in vivo, indicating potential as an anticancer agent .

- In vitro studies have demonstrated its ability to inhibit key kinases involved in cancer progression, such as VEGFR-2 and CDK2 .

- Neuroactive Properties :

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroindene | Lacks amine group | Different reactivity; limited biological applications |

| 2,3-Dihydro-1H-inden-1-amine | No fluorine atom | Reduced binding affinity; different pharmacodynamics |

| (S)-5-Fluoro analog | Different stereochemistry | Potentially different biological effects |

Q & A

Q. What are the established synthetic routes for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step reactions, including chiral resolution or asymmetric catalysis. For example, analogous dihydroindenamine derivatives are synthesized via reductive amination of ketones followed by hydrochloric acid salt formation. Enantiomeric purity is maintained using chiral auxiliaries or chromatography (e.g., chiral HPLC). Reaction temperature and solvent polarity critically affect stereochemical outcomes; polar aprotic solvents like DMF are preferred for high yields .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ORTEP-III software is used to generate 3D molecular models from crystallographic data, ensuring accurate stereochemical assignment . Fluorine-specific NMR (δ ~ -120 ppm) and Cl isotopic patterns in HRMS are diagnostic for this compound .

Q. What purification methods are optimal for isolating this compound?

Recrystallization from ethanol/water mixtures or isopropanol is commonly employed. Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent achieves >98% purity. Column chromatography using silica gel with methanol/dichloromethane gradients is also effective .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Fluorination increases electronegativity at the indenamine core, enhancing metabolic stability and altering logP values. Computational studies (e.g., DFT) show that the C-F bond reduces ring strain and modulates pKa of the amine group (~8.5 vs. ~10.2 for non-fluorinated analogs). This impacts solubility in aqueous buffers (e.g., PBS at pH 7.4) and binding affinity in receptor assays .

Q. What strategies are used to resolve conflicting NMR data for diastereomeric byproducts during synthesis?

Contradictions in NMR splitting patterns often arise from diastereomer formation. Advanced techniques include:

Q. How stable is this compound under physiological conditions, and what degradation products are observed?

Stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (pH 7.4) reveal a half-life of >24 hours at 37°C. Degradation pathways include hydrolysis of the amine hydrochloride to free base (pH-dependent) and oxidative defluorination under UV light. LC-MS identifies major degradation products as 5-hydroxy-indenamine and fluoroquinone derivatives .

Q. What in vitro models are used to evaluate the biological activity of this compound, and how does its chirality affect potency?

The (R)-enantiomer is tested in receptor-binding assays (e.g., GPCRs) due to its structural similarity to bioactive indenamine derivatives. Enantiomeric specificity is observed in serotonin receptor subtypes (5-HT1A/2B), where the (R)-form shows 10-fold higher Ki values than the (S)-form. Functional assays (e.g., cAMP inhibition) further validate stereospecific activity .

Methodological Challenges and Solutions

Q. How are computational models optimized for predicting the pharmacokinetics of this compound?

Molecular dynamics (MD) simulations with AMBER or CHARMM force fields incorporate fluorine-specific parameters. ADMET predictions use QSAR models trained on fluorinated indenamine analogs, adjusting for Cl− counterion effects on solubility and membrane permeability .

Q. What analytical pitfalls occur in quantifying trace impurities in this compound, and how are they mitigated?

Common pitfalls include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.